

# A Technical Guide to Single Crystal X-ray Diffraction of Caffeine Monohydrate

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## Compound of Interest

Compound Name: *Caffeine monohydrate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the single crystal X-ray diffraction (XRD) analysis of **caffeine monohydrate**. Caffeine (1,3,7-trimethylxanthine), a widely consumed psychoactive substance, can crystallize with one water molecule per caffeine molecule to form a monohydrate.<sup>[1]</sup> Understanding its three-dimensional structure is crucial for pharmaceutical formulation, as physical properties like solubility and stability are dictated by the crystal lattice.

<sup>[1]</sup> Single crystal XRD is the definitive method for elucidating this atomic-level arrangement.

The pioneering work on the crystallographic structure of **caffeine monohydrate** was conducted by Sutor in 1958.<sup>[1]</sup>

## Crystallographic Data of Caffeine Monohydrate

The crystallographic parameters of **caffeine monohydrate** have been determined through single-crystal X-ray diffraction studies. The compound crystallizes in a monoclinic system.<sup>[1][2]</sup> This data is fundamental for phase identification and quality control in pharmaceutical manufacturing.

Parameter	Value	Reference
Chemical Formula	<chem>C8H10N4O2 · H2O</chem>	<a href="#">[1]</a>
Systematic Name	1,3,7-trimethylpurine-2,6-dione monohydrate	<a href="#">[1]</a>
Crystal System	Monoclinic	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Space Group	P2 <sub>1</sub> /a	<a href="#">[1]</a> <a href="#">[4]</a>
Formula Units (Z)	4	<a href="#">[1]</a> <a href="#">[4]</a>
a	14.8 ± 0.1 Å	<a href="#">[1]</a> <a href="#">[2]</a>
b	16.7 ± 0.1 Å	<a href="#">[1]</a> <a href="#">[2]</a>
c	3.97 ± 0.03 Å	<a href="#">[1]</a> <a href="#">[2]</a>
α	90°	<a href="#">[2]</a>
β	97 ± 5°	<a href="#">[1]</a> <a href="#">[2]</a>
γ	90°	<a href="#">[2]</a>
Unit Cell Volume	973.91 Å <sup>3</sup>	<a href="#">[1]</a> <a href="#">[2]</a>
Calculated Density (Dc)	~1.44 g/cm <sup>3</sup>	<a href="#">[3]</a> <a href="#">[4]</a>

## Experimental Protocols

The determination of a crystal structure via single crystal XRD follows a well-defined workflow, from sample preparation to data analysis.

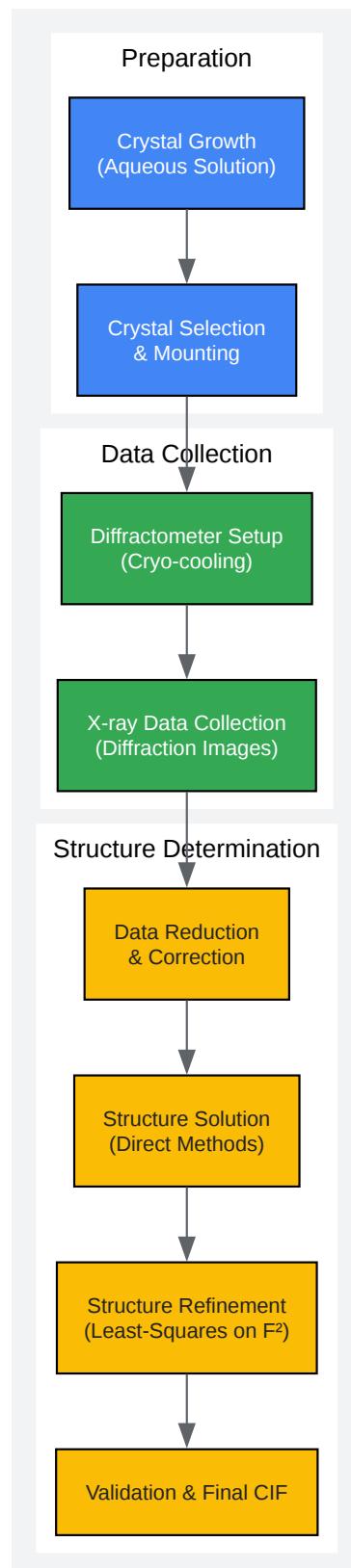
- **Synthesis:** Single crystals of **caffeine monohydrate** are typically grown from an aqueous solution. A saturated solution of caffeine is prepared in water and allowed to cool slowly or evaporate at room temperature. Needle-like crystals are characteristic of this monohydrate form.[\[5\]](#)
- **Crystal Selection:** A suitable single crystal, typically 0.1-0.4 mm in size, free of visible defects, is selected under a microscope.[\[3\]](#)

- Mounting: The selected crystal is mounted on a goniometer head using a cryo-loop and a minimal amount of oil (e.g., Paratone-N) to secure it. The assembly is then placed on the diffractometer.
- Instrumentation: Data is collected using a single-crystal X-ray diffractometer, such as a Rigaku Oxford Diffraction Gemini A Ultra or a Stoe STADI4 four-circle diffractometer.<sup>[3][6]</sup> These instruments are typically equipped with a MoK $\alpha$  ( $\lambda \approx 0.71073 \text{ \AA}$ ) or CuK $\alpha$  ( $\lambda \approx 1.5418 \text{ \AA}$ ) X-ray source.<sup>[3][6]</sup>
- Data Acquisition: The crystal is cooled to a low temperature (e.g., 100 K or 180 K) using a nitrogen or helium cryostream to minimize thermal vibrations and radiation damage.
- Strategy: A data collection strategy is calculated to ensure complete and redundant data are measured. This involves a series of scans (e.g.,  $\omega$  and  $\varphi$  scans) where the crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector (e.g., CCD or CMOS).
- Software: Instrument control and data acquisition are managed by specialized software like CrysAlisPro.<sup>[6]</sup>
- Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors like Lorentz-polarization effects and absorption.
- Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This step is often performed with software packages like SHELXS.<sup>[7]</sup>
- Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on  $F^2$ .<sup>[3]</sup> In this iterative process, atomic positions, and thermal displacement parameters are adjusted to minimize the difference between observed and calculated structure factors. Non-hydrogen atoms are typically refined with anisotropic displacement parameters.<sup>[7]</sup>
- Hydrogen Atoms: Hydrogen atoms attached to carbon are usually placed in geometrically calculated positions, while those involved in hydrogen bonding (like on the water molecule) are located from the difference Fourier map and refined freely.<sup>[7]</sup>

- Validation: The final structure is validated using metrics like R-factors (R1, wR2) and goodness-of-fit (GoOF) to assess the quality of the model. The final atomic coordinates are saved in a Crystallographic Information File (CIF).

## Visualizations: Workflow and Molecular Structure

Diagrams are essential for visualizing complex processes and molecular interactions.



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Caption: Experimental workflow for single crystal X-ray diffraction.

The crystal structure reveals a key hydrogen bond that stabilizes the lattice. The water molecule acts as a hydrogen bond donor to the N9 nitrogen of the caffeine's imidazole ring.[\[3\]](#) [\[5\]](#)

Caption: Hydrogen bonding between caffeine's N9 atom and a water molecule.

## Structural Analysis and Significance

The single crystal structure confirms that **caffeine monohydrate** is a distinct polymorphic form from its anhydrous counterparts.[\[1\]](#) The water molecule is integral to the crystal packing, forming a specific hydrogen bond with the N9 atom of the imidazole ring, with an O···N distance of 2.816 Å.[\[3\]](#) This interaction is a defining feature of the monohydrate. The caffeine molecules themselves are observed to stack, a common feature in purine crystal structures.[\[5\]](#)

For drug development, this structural information is critical. The presence and nature of the hydrogen bonding network influence the material's physicochemical properties:

- Solubility: The monohydrate form has different solubility characteristics compared to anhydrous caffeine.[\[1\]](#)
- Stability: The hydrate can be sensitive to humidity and temperature. Under ambient conditions, it may effloresce (lose water) to transform into an anhydrous  $\beta$ -phase.[\[3\]](#) Thermogravimetric analysis (TGA) typically shows a weight loss corresponding to the water molecule between 100-120°C.[\[1\]](#)
- Polymorphism: Understanding the stable crystalline form under various conditions is essential to prevent unwanted phase transformations in the final drug product, which could impact bioavailability and shelf-life.

In conclusion, single crystal X-ray diffraction provides the definitive atomic-level structure of **caffeine monohydrate**, offering invaluable insights for pharmaceutical scientists. The detailed crystallographic data, understanding of the experimental protocol, and visualization of the key structural features are all essential components for the control and manipulation of this important solid form.

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